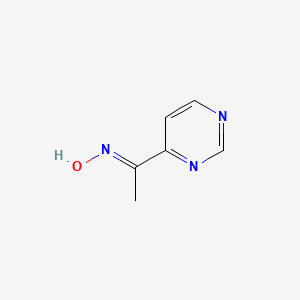
8-(3,4,5-Trihydroxy-6-oxoxanthen-9-yl)naphthalene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)-1-naphthoic acid is an organic compound with a complex structure that includes both xanthene and naphthoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)-1-naphthoic acid typically involves multiple steps. One common method includes the reaction of 2,4,6-trinitrophenol with sulfuric acid, followed by nitration, O-nitrification, and sulfation . The process requires precise control of reaction conditions, including temperature and pH, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential toxicity of the intermediates and final product .
Chemical Reactions Analysis
Types of Reactions
8-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
8-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)-1-naphthoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential antioxidant properties and enzyme inhibition activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 8-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)-1-naphthoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate interaction. Additionally, its antioxidant properties can neutralize free radicals, reducing oxidative stress in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzenesulfonic acid
- 2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)cyclohexanecarboxylic acid
- 2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
Uniqueness
8-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)-1-naphthoic acid is unique due to its combination of xanthene and naphthoic acid structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
200725-10-6 |
|---|---|
Molecular Formula |
C24H14O7 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
8-(3,4,5-trihydroxy-6-oxoxanthen-9-yl)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C24H14O7/c25-16-9-7-13-19(12-5-1-3-11-4-2-6-15(18(11)12)24(29)30)14-8-10-17(26)21(28)23(14)31-22(13)20(16)27/h1-10,25,27-28H,(H,29,30) |
InChI Key |
NYLLADZYPUKUTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=C4C=CC(=O)C(=C4OC5=C3C=CC(=C5O)O)O)C(=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


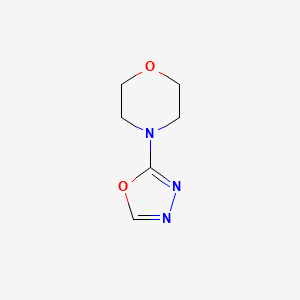
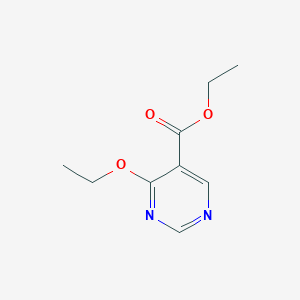
![1-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one](/img/structure/B13108282.png)
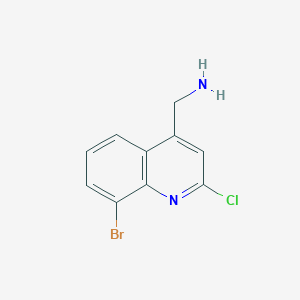
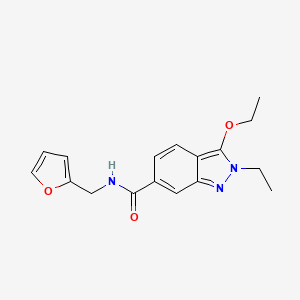

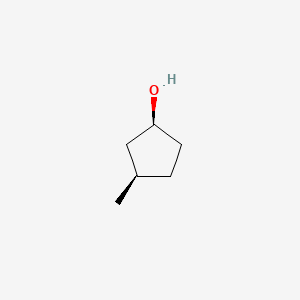

![6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13108309.png)
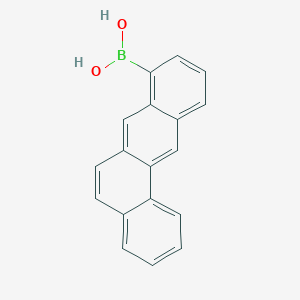
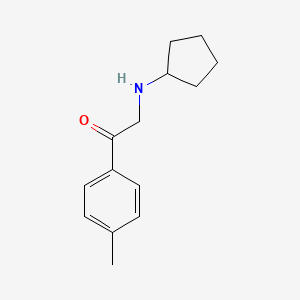
![6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one](/img/structure/B13108321.png)
